3-Chloro-4-(mercaptomethyl)phenol
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Overview
Description
3-chloro-4-(sulfanylmethyl)phenol is an organic compound that belongs to the class of chlorophenols. Chlorophenols are a group of chemicals where one or more chlorine atoms are bonded to a phenol molecule. This compound is characterized by the presence of a chlorine atom at the third position and a sulfanylmethyl group at the fourth position on the phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(sulfanylmethyl)phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 3-chlorophenol with a sulfanylmethylating agent under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the phenol, making it more nucleophilic and facilitating the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of 3-chloro-4-(sulfanylmethyl)phenol may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-(sulfanylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the sulfanylmethyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require strong bases and nucleophiles.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated phenols or modified sulfanylmethyl derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-chloro-4-(sulfanylmethyl)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-4-(sulfanylmethyl)phenol involves its interaction with biological molecules. The chlorine and sulfanylmethyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound may also interfere with cellular pathways by disrupting membrane integrity or signaling processes.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-methylphenol: Similar structure but with a methyl group instead of a sulfanylmethyl group.
2-chloro-4-(sulfanylmethyl)phenol: Chlorine atom at the second position instead of the third.
3-chloro-4-methylphenol: Methyl group instead of a sulfanylmethyl group.
Uniqueness
3-chloro-4-(sulfanylmethyl)phenol is unique due to the presence of both chlorine and sulfanylmethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C7H7ClOS |
---|---|
Molecular Weight |
174.65 g/mol |
IUPAC Name |
3-chloro-4-(sulfanylmethyl)phenol |
InChI |
InChI=1S/C7H7ClOS/c8-7-3-6(9)2-1-5(7)4-10/h1-3,9-10H,4H2 |
InChI Key |
YULZGZKWTPUYAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)CS |
Origin of Product |
United States |
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